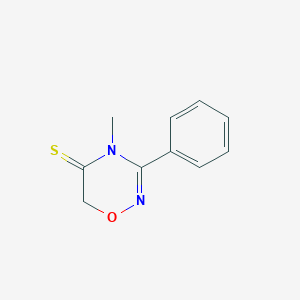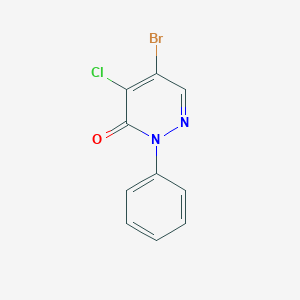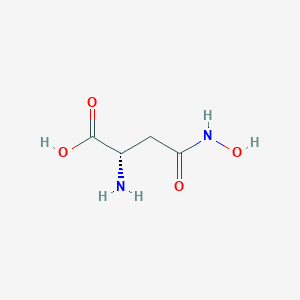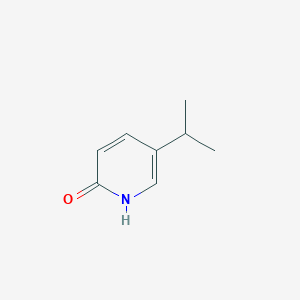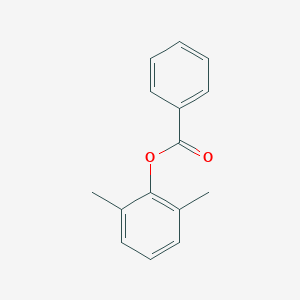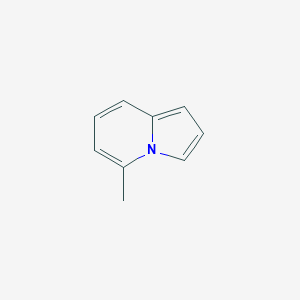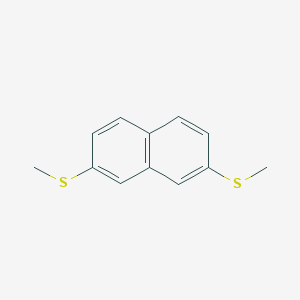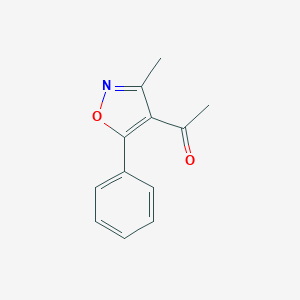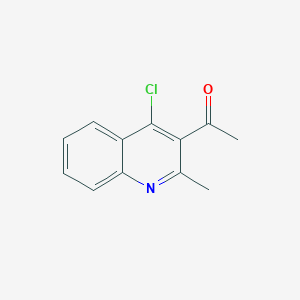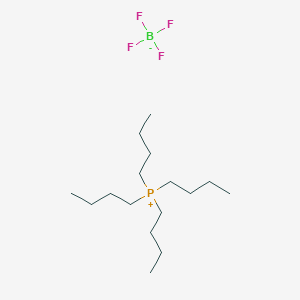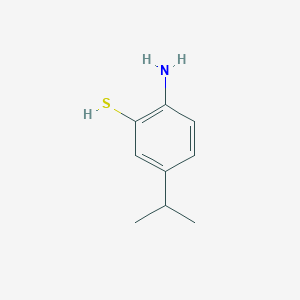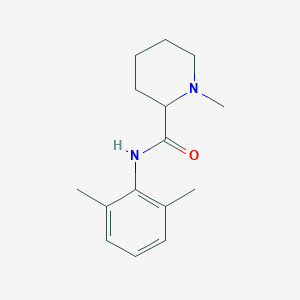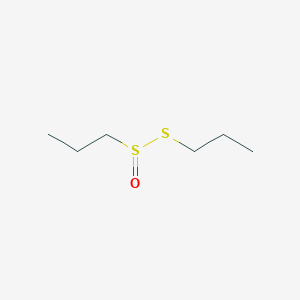![molecular formula C21H30F2 B158407 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol CAS No. 138074-21-2](/img/structure/B158407.png)
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists and has been studied for its effects on sleep-wake regulation and appetite control.
Mechanism Of Action
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol acts as a selective antagonist of orexin receptors, specifically the orexin 1 and orexin 2 receptors. Orexin receptors are primarily expressed in the hypothalamus and play a key role in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of orexin receptors, 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol can modulate these physiological processes.
Biochemical And Physiological Effects
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has been shown to have significant effects on sleep-wake regulation and appetite control. In animal models, the compound has been found to increase total sleep time, decrease wakefulness, and improve sleep quality. It has also been shown to reduce food intake and body weight in animal models and human clinical trials.
Advantages And Limitations For Lab Experiments
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has several advantages for use in lab experiments. It is a selective and potent antagonist of orexin receptors, which allows for precise modulation of sleep-wake cycles and appetite control. However, the compound has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in certain experimental settings.
Future Directions
There are several future directions for research on 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol. One area of interest is the potential therapeutic applications of the compound in the treatment of sleep disorders and obesity. Another area of research is the development of more potent and selective orexin receptor antagonists based on the structure of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol and its effects on other physiological processes.
Synthesis Methods
The synthesis of 1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates are prepared through a series of reactions involving cyclohexanone, propylmagnesium bromide, and 1,3-difluorobenzene. The final coupling reaction is carried out using palladium-catalyzed cross-coupling reaction between the key intermediates.
Scientific Research Applications
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol has been studied extensively for its potential therapeutic applications. It has been found to be a potent and selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. The compound has been studied for its effects on sleep-wake regulation and appetite control in animal models and human clinical trials.
properties
CAS RN |
138074-21-2 |
|---|---|
Product Name |
1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol |
Molecular Formula |
C21H30F2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1,3-difluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H30F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-20(22)14-21(23)13-19/h12-18H,2-11H2,1H3 |
InChI Key |
JBLVUPDQNCHQFH-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



